4-Hydroxy-1,3-bis(4-methoxyphenyl)pentan-1-one
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Overview
Description
4-Hydroxy-1,3-bis(4-methoxyphenyl)pentan-1-one is an organic compound that belongs to the class of methoxybenzenes It is characterized by the presence of two methoxyphenyl groups attached to a pentanone backbone, with a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,3-bis(4-methoxyphenyl)pentan-1-one can be achieved through several methods. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. The reaction typically requires conditions such as room temperature and the use of solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and column chromatography are often employed to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,3-bis(4-methoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
4-Hydroxy-1,3-bis(4-methoxyphenyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,3-bis(4-methoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the translocation of p65 NF-κB into the nucleus, thereby exerting anti-inflammatory effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
4-Hydroxy-1,3-bis(4-methoxyphenyl)pentan-1-one can be compared with similar compounds such as:
1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one:
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl):
Properties
CAS No. |
62117-80-0 |
---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-hydroxy-1,3-bis(4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C19H22O4/c1-13(20)18(14-4-8-16(22-2)9-5-14)12-19(21)15-6-10-17(23-3)11-7-15/h4-11,13,18,20H,12H2,1-3H3 |
InChI Key |
DWHAYJAORBQICJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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